molecular formula C16H12O3 B1624922 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one CAS No. 55456-75-2

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one

Cat. No.: B1624922
CAS No.: 55456-75-2
M. Wt: 252.26 g/mol
InChI Key: PDFKDSVRGSOSQX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one , also known as 4-Hydroxyphenylacetic acid , is a chemical compound found in olive oil and beer . It is a polyphenolic building block with various applications.


Synthesis Analysis

The synthesis of 4-Hydroxyphenylacetic acid involves reducing 4-hydroxymandelic acid using elemental phosphorus and iodine . This process yields the desired compound.


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 , with a molar mass of 152.149 g/mol . It appears as a beige powder and has a melting point of approximately 150°C .


Chemical Reactions Analysis

  • Atenolol : A widely used beta-blocker in the treatment of hypertension and other cardiovascular conditions .
  • 3,4-dihydroxyphenylacetic acid : An important metabolite in the degradation of dopamine .
  • Coclaurine : A natural alkaloid with various biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized via the Knoevenagel reaction and studied for its crystal structure and physico-chemical properties, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).

Spectroscopic Analysis and Quantum Studies

  • Spectroscopic analysis and quantum mechanical studies of similar flavonoid compounds, including 5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, were conducted to understand their stability, reactivity, and potential photovoltaic efficiency (Al-Otaibi et al., 2020).

Green Synthesis Approaches

  • A greener synthesis protocol for 3-Se/S-4H-chromen-4-ones, which are structurally similar, was described, highlighting environmentally friendly synthesis methods (Rafique et al., 2017).

Biological Activity Studies

  • Studies on Pd(II) complexes with 3-formyl chromone Schiff bases related to 4H-chromen-4-ones showed potential antibacterial activity and were compared to standard drugs for their antioxidant activity (Kavitha & Reddy, 2016).

Colorimetric Recognition and Sensor Development

  • A study on the colorimetric recognition of Cu2+ and CN− by asymmetric coumarin-conjugated naphthol groups in aqueous solution demonstrates the application of chromen-2-ones in developing chemical sensors (Jo et al., 2014).

Antimicrobial Effects

  • Research on 4-hydroxy-chromen-2-one derivatives highlighted their significant antibacterial activity against strains like Staphylococcus aureus and E. coli, suggesting their use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Mechanism of Action

As an antioxidant found in olive oil, 4-Hydroxyphenylacetic acid contributes to the health benefits associated with this dietary component . Its precise mechanism of action involves scavenging free radicals and protecting cells from oxidative damage.

Future Directions

: Papadopoulos, G., & Boskou, D. (1991). “Antioxidant effect of natural phenols on olive oil.” Journal of the American Oil Chemists’ Society, 68(9), 669. DOI: 10.1007/BF02662292 : Determination of free and bound phenolic acids in beer. M. Nardini and A. Ghiselli, Food Chemistry, January 2004, Volume 84, Issue 1, Pages 137–143. DOI: 10.1016/S0308-8146(03)00257-700257-7)

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-15(18)13-4-2-3-5-14(13)19-16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFKDSVRGSOSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468903
Record name 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55456-75-2
Record name 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one

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